Oxan-4-yl(phenyl)methanamine
Overview
Description
It is a derivative of tetrahydropyran and contains both an oxane ring and a phenyl group
Preparation Methods
The synthesis of oxan-4-yl(phenyl)methanamine typically involves the reaction of tetrahydropyran derivatives with phenylmethanamine. One common method includes the use of oxetane intermediates, which undergo ring-opening reactions to form the desired product . Industrial production methods may involve multi-step processes starting from readily available precursors such as benzyloxy compounds, followed by ring expansion and reduction steps .
Chemical Reactions Analysis
Oxan-4-yl(phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxan-4-yl(phenyl)methanamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of oxan-4-yl(phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to oxan-4-yl(phenyl)methanamine include:
Tetrahydro-2H-pyran-4-ylmethanamine: Shares the tetrahydropyran ring but lacks the phenyl group.
Phenylmethanamine: Contains the phenyl group but lacks the tetrahydropyran ring.
This compound is unique due to the combination of both the oxane ring and phenyl group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
oxan-4-yl(phenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-12(10-4-2-1-3-5-10)11-6-8-14-9-7-11/h1-5,11-12H,6-9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZONHTNKOWGTPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197006-60-2 | |
Record name | oxan-4-yl(phenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.